(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid
CAS No.: 133319-36-5
Cat. No.: VC0168707
Molecular Formula: C11H9NO5
Molecular Weight: 235.195
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 133319-36-5 |
|---|---|
| Molecular Formula | C11H9NO5 |
| Molecular Weight | 235.195 |
| IUPAC Name | (2S)-3-(1,3-dioxoisoindol-2-yl)-2-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C11H9NO5/c13-8(11(16)17)5-12-9(14)6-3-1-2-4-7(6)10(12)15/h1-4,8,13H,5H2,(H,16,17)/t8-/m0/s1 |
| Standard InChI Key | FTYIPEUXWXPNBZ-QMMMGPOBSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)N(C2=O)CC(C(=O)O)O |
Introduction
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid, also known as (S)-3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-2-hydroxypropanoic acid, is a compound of significant interest in organic chemistry. It belongs to the category of amino acid derivatives and imides due to its structural components. The compound's molecular formula is C₁₁H₉NO₅, and its molecular weight is approximately 235.193 g/mol .
Synthesis and Reactions
The synthesis of (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid typically involves the reaction of phthalic anhydride with amino acids or their derivatives under controlled conditions. This compound can participate in various chemical reactions due to its functional groups, including the phthalimide moiety and the hydroxypropanoic acid side chain.
Applications and Research Findings
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is a valuable compound for further research and application development across multiple disciplines. Its unique structure and properties make it suitable for studies in organic chemistry, biochemistry, and pharmaceutical sciences.
Safety and Handling
Handling (S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid requires caution, as it may cause irritation upon contact with skin or eyes. Proper safety measures should be taken when handling this compound.
Suppliers and Availability
(S)-3-(1,3-Dioxoisoindolin-2-yl)-2-hydroxypropanoic acid is available from various chemical suppliers worldwide, including Parchem and ChemicalBook, offering high purity levels for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume